molecular formula C16H14BrClN4 B6436779 7-bromo-2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinoline CAS No. 2548990-48-1

7-bromo-2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinoline

Cat. No. B6436779
CAS RN: 2548990-48-1
M. Wt: 377.7 g/mol
InChI Key: OBPGCHAOFBDELH-UHFFFAOYSA-N
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Description

The compound appears to contain a pyrazole ring, an azetidine ring, and a quinoline ring . Pyrazole is a five-membered heterocyclic compound containing three carbon atoms, two nitrogen atoms, and two double bonds . Quinoline is a heterocyclic aromatic organic compound with the chemical formula C9H7N. It is a colorless hygroscopic liquid with a strong odor .


Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, pyrazoles are often synthesized through the reaction of α,β-unsaturated carbonyl compounds with hydrazine . Quinolines can be synthesized through the Skraup reaction, Doebner reaction, or Combes quinoline synthesis .


Molecular Structure Analysis

The compound’s structure is likely complex due to the presence of multiple rings. The pyrazole ring contains two nitrogen atoms, which can participate in various reactions . The quinoline ring is aromatic and contains a nitrogen atom .


Chemical Reactions Analysis

Pyrazoles can undergo various reactions, including N-arylation, N-alkylation, and reactions at the carbon atoms of the pyrazole ring . Quinolines can participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Generally, pyrazoles are colorless solids that are highly soluble in water . Quinolines are colorless hygroscopic liquids .

Mechanism of Action

7-Bromo-2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinoline acts as a catalyst in various organic reactions. In Diels-Alder reactions, the compound acts as an electron-rich dienophile, which is attacked by the electron-deficient diene. The reaction then proceeds through a cycloaddition to form the desired product. In Wittig reactions, the compound acts as an electron-rich phosphonium ylide, which is attacked by the electron-deficient carbonyl compound. The reaction proceeds through a nucleophilic addition to form the desired product.
Biochemical and Physiological Effects
This compound has not been studied extensively for its biochemical and physiological effects. However, the compound has been shown to act as an inhibitor of some enzymes, such as cyclooxygenase and lipoxygenase. In addition, the compound has been shown to have some antioxidant activity, which may be beneficial in some therapeutic applications.

Advantages and Limitations for Lab Experiments

The use of 7-Bromo-2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinoline in laboratory experiments has several advantages and limitations. One advantage is that the compound is relatively inexpensive and easy to synthesize. In addition, the compound can act as a catalyst in various reactions, which can help speed up the reaction process. However, the compound may be toxic in high concentrations, so it should be used with caution.

Future Directions

The potential applications of 7-Bromo-2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinoline are still being explored. Future research may focus on the use of the compound as a therapeutic agent, as well as its potential use in drug design. In addition, further studies may be conducted to explore the compound’s biochemical and physiological effects, as well as its potential use in other laboratory experiments. Finally, the compound may be studied for its potential use in the synthesis of other heterocyclic compounds.

Synthesis Methods

7-Bromo-2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinoline can be synthesized from the reaction of 4-chloro-1H-pyrazol-1-ylmethyl bromide and 2-azetidinone in the presence of a base. The reaction is carried out in the presence of a base, such as sodium carbonate, and a solvent, such as dimethylformamide. The reaction proceeds through a nucleophilic addition to form the quinoline ring. The reaction is then followed by a condensation reaction to form the desired product.

Scientific Research Applications

7-Bromo-2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinoline has been studied for its potential use in scientific research. The compound has been shown to act as a catalyst in various organic reactions, such as Diels-Alder and Wittig reactions. It has also been used as a ligand in coordination chemistry, and as a substrate in enzyme-catalyzed reactions. In addition, the compound has been used in the synthesis of other heterocyclic compounds, such as quinolines and azetidines.

properties

IUPAC Name

7-bromo-2-[3-[(4-chloropyrazol-1-yl)methyl]azetidin-1-yl]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrClN4/c17-13-3-1-12-2-4-16(20-15(12)5-13)21-7-11(8-21)9-22-10-14(18)6-19-22/h1-6,10-11H,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBPGCHAOFBDELH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC3=C(C=CC(=C3)Br)C=C2)CN4C=C(C=N4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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